molecular formula C13H7ClFN B578292 2-(3-Chloro-4-fluorophenyl)benzonitrile CAS No. 1352318-35-4

2-(3-Chloro-4-fluorophenyl)benzonitrile

Cat. No. B578292
CAS RN: 1352318-35-4
M. Wt: 231.654
InChI Key: MVUUUJVDXYEMKT-UHFFFAOYSA-N
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Description

“2-(3-Chloro-4-fluorophenyl)benzonitrile” is a compound with the molecular formula C13H7ClFN. It is a compound useful in organic synthesis . The molecular weight of this compound is 231.66 .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-fluorophenyl)benzonitrile” consists of a benzonitrile group attached to a phenyl ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H .

Scientific Research Applications

Synthesis of Complex Molecules

The research on derivatives of 2-(3-Chloro-4-fluorophenyl)benzonitrile has facilitated the development of complex molecules with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile highlights the chemical versatility of such compounds, enabling the formation of molecules with a wide range of ring systems through nucleophilic substitution reactions and hydrogen bonding (Shahani et al., 2010). This kind of research underpins the development of new materials and drugs by showcasing the synthetic utility of halogenated benzonitriles.

Material Science Applications

In the field of material science, particularly in the development of polymer solar cells, the addition of perfluorinated compounds related to 2-(3-Chloro-4-fluorophenyl)benzonitrile has been found to enhance power conversion efficiencies. A study demonstrated that a specific perfluorinated compound improved the ordering of polymer chains, leading to higher absorbance and enhanced hole mobility in polymer solar cells (Jeong et al., 2011). This research provides a pathway to the design of more efficient solar energy harvesting devices.

Biological Activities

The derivatives of 2-(3-Chloro-4-fluorophenyl)benzonitrile have been explored for their biological activities, offering insights into the development of new therapeutic agents. For example, a series of compounds synthesized from 3-chloro-2-fluoro benzoic acid demonstrated significant anti-convulsant and anti-inflammatory activities (Bhat et al., 2016). Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action.

Environmental and Photophysical Studies

The photodehalogenation of silylated and stannylated phenyl halides, related to 2-(3-Chloro-4-fluorophenyl)benzonitrile, provides valuable insights into environmental degradation processes and the generation of reactive intermediates in organic synthesis (Protti et al., 2012). Understanding these reactions can help in designing more sustainable chemical processes and in the detoxification of halogenated waste.

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUUJVDXYEMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718403
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenyl)benzonitrile

CAS RN

1352318-35-4
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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